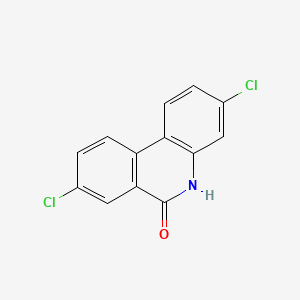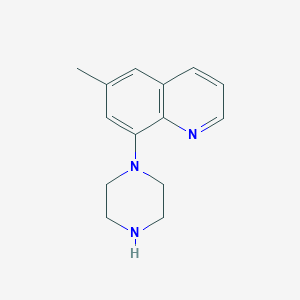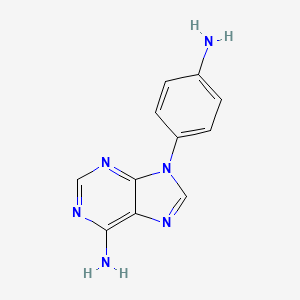
(S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.27 g/mol . It is also known by other names such as (S)-N-Acetyl-α-(1-naphthyl)ethylamine and this compound . This compound is characterized by the presence of a naphthalene ring attached to an acetamide group, making it a significant molecule in various chemical and industrial applications.
Méthodes De Préparation
The synthesis of (S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide typically involves the reaction of 1-naphthylamine with acetic anhydride under controlled conditions. The reaction proceeds through the acetylation of the amine group, resulting in the formation of the desired acetamide derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
(S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthyl derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group, using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include acetic anhydride for acetylation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions due to its structural properties.
Medicine: Research into its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The naphthalene ring structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The acetamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
(S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide can be compared with similar compounds such as:
Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-: This is the enantiomer of the compound , differing in the spatial arrangement of atoms around the chiral center.
N-Acetyl-1-naphthylamine: Similar in structure but lacks the chiral center, leading to different biological and chemical properties.
The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its reactivity and interactions in various applications.
Propriétés
Numéro CAS |
82796-68-7 |
|---|---|
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
N-[(1S)-1-naphthalen-1-ylethyl]acetamide |
InChI |
InChI=1S/C14H15NO/c1-10(15-11(2)16)13-9-5-7-12-6-3-4-8-14(12)13/h3-10H,1-2H3,(H,15,16)/t10-/m0/s1 |
Clé InChI |
RFWQKLFRYNTMOB-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C |
SMILES canonique |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl furo[3,2-b]pyridine-5-carboxylate](/img/structure/B8753239.png)
![1H-BENZO[D]IMIDAZOLE-4-CARBOHYDRAZIDE](/img/structure/B8753243.png)





![5-(1,2-dithiolan-3-yl)-N-[2-(morpholin-4-yl)ethyl]pentanamide](/img/structure/B8753320.png)


